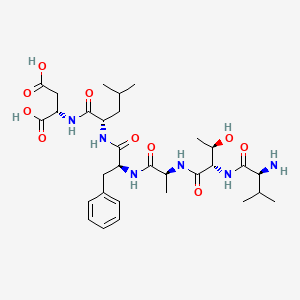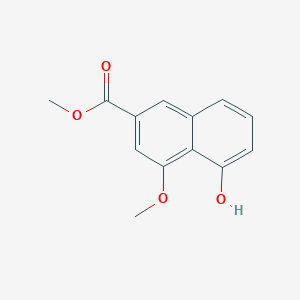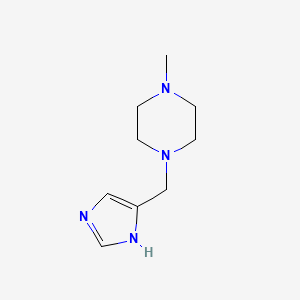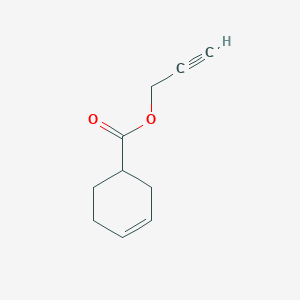
Prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate is an organic compound with a unique structure that combines a cyclohexene ring with a propynyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Scientific Research Applications
Prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl cyclohex-3-ene-1-carboxylate involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Contains a propynyl group and an ester but with an indole ring instead of a cyclohexene ring.
Properties
CAS No. |
264260-18-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
prop-2-ynyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-4,9H,5-8H2 |
InChI Key |
XVUXWYXCYRVQNB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)
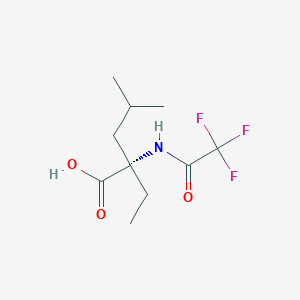
![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)
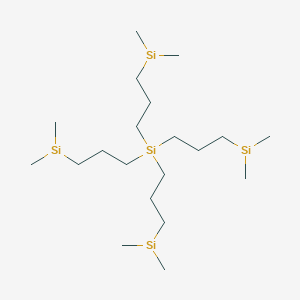
![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
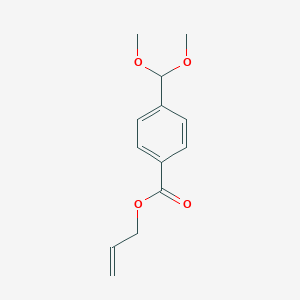
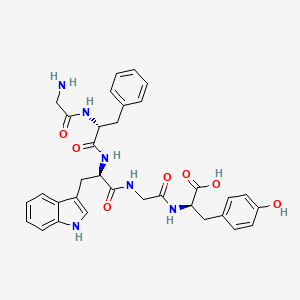
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)
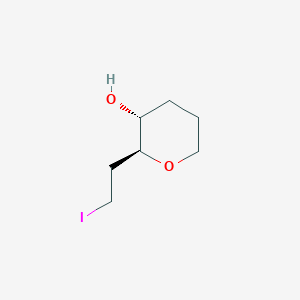
![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)
![Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)](/img/structure/B12579704.png)
